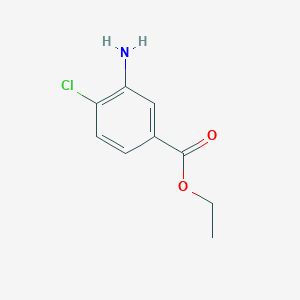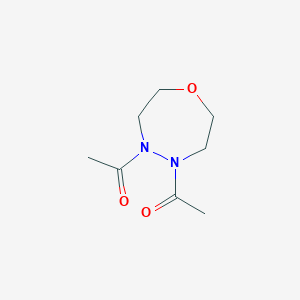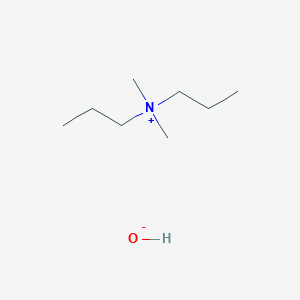
2,3,6,7,10,11-Hexaphenyltriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexaphenyltriphenylene is an aromatic hydrocarbon derivative with the molecular formula C54H36. This compound is known for its unique structural properties, which include a triphenylene core substituted with six phenyl groups. It is often used in organic electronics and materials science due to its stability and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,6,7,10,11-Hexaphenyltriphenylene can be synthesized through various methods. One common approach involves the cyclotrimerization of diphenylacetylene in the presence of a catalyst. This reaction typically requires high temperatures and specific catalysts to facilitate the formation of the triphenylene core .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclotrimerization reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexaphenyltriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Friedel-Crafts acylation or alkylation reactions are typical, using reagents like aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted triphenylenes, quinones, and hydrogenated derivatives .
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexaphenyltriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism by which 2,3,6,7,10,11-Hexaphenyltriphenylene exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, by fitting into hydrophobic pockets and altering their activity. Its planar structure allows for π-π stacking interactions, which are crucial in many biological and material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has hydroxyl groups instead of phenyl groups, leading to different chemical properties and applications.
2,3,6,7,10,11-Hexaiminotriphenylene:
Uniqueness
2,3,6,7,10,11-Hexaphenyltriphenylene is unique due to its high stability and electronic properties, making it particularly valuable in organic electronics. Its ability to undergo various chemical modifications also makes it a versatile building block in synthetic chemistry .
Propriétés
IUPAC Name |
2,3,6,7,10,11-hexakis-phenyltriphenylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)52-34-46(40-25-13-4-14-26-40)48(42-29-17-6-18-30-42)36-54(52)53-35-47(41-27-15-5-16-28-41)45(33-51(49)53)39-23-11-3-12-24-39/h1-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOJEDGRFCGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732978 |
Source


|
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836671-27-3 |
Source


|
| Record name | 2,3,6,7,10,11-Hexaphenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)
![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo-](/img/structure/B3286995.png)




![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3287029.png)



![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)
![6-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3287074.png)
